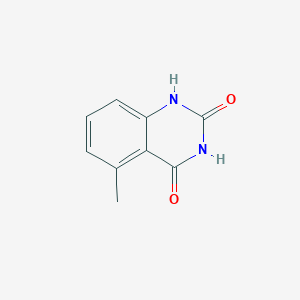

5-Methylquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVVBLYTQYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555653 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-39-5 | |

| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazoline-2,4(1H,3H)-dione core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the most effective synthetic strategies. The methodologies presented are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline ring system, particularly the quinazoline-2,4(1H,3H)-dione core, is a cornerstone in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a versatile template for the spatial orientation of various functional groups, enabling interactions with a diverse array of biological targets. The inherent drug-like properties of this scaffold have led to the development of several FDA-approved pharmaceuticals. The 5-methyl substitution on this core can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and pharmacological profile. This guide will focus on the practical synthesis of this compound, providing a foundation for further derivatization and exploration of its therapeutic potential.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily differing in the choice of starting materials and the method of ring closure. This guide will detail two of the most reliable and efficient methods:

-

Method 1: One-Pot Synthesis from 2-Amino-6-methylbenzamide. A modern and highly efficient approach utilizing a metal-free catalytic system.

-

Method 2: Classical Cyclization from 2-Amino-6-methylbenzoic Acid and Urea. A traditional and cost-effective method involving a condensation reaction.

The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis.

Method 1: DMAP-Catalyzed One-Pot Synthesis from 2-Amino-6-methylbenzamide

This contemporary method, reported by Li, Y., et al. (2020), offers a streamlined one-pot synthesis with high yields and compatibility with various functional groups.[4] The reaction proceeds via a 4-dimethylaminopyridine (DMAP)-catalyzed cyclization, with di-tert-butyl dicarbonate ((Boc)₂O) acting as the carbonyl source.

Mechanistic Rationale

The proposed mechanism involves the activation of the 2-aminobenzamide derivative by (Boc)₂O in the presence of DMAP. This forms a reactive intermediate that undergoes intramolecular cyclization to yield the desired quinazoline-2,4-dione. The process is efficient and avoids harsh reaction conditions. Two potential pathways are suggested: one involving an unstable carbamic-carbonic anhydride intermediate, and another proceeding through a DMAP-activated intermediate followed by intramolecular attack.[4]

Reaction Pathway Diagram

Caption: One-pot synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-6-methylbenzamide | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Procedure

-

To a solution of 2-amino-6-methylbenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL), add 4-dimethylaminopyridine (DMAP) (1.2 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (2.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Expected Results and Characterization

-

Yield: 86%[4]

-

Appearance: White solid[4]

-

Melting Point: >250 °C[4]

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.06 (brs, 1H), 11.01 (brs, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.02 (d, J = 8.0 Hz, 1H), 6.94 (d, J = 7.2 Hz, 1H), 2.65 (s, 3H).[4]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 163.7, 150.1, 142.2, 141.0, 133.8, 125.2, 113.5, 112.6, 22.2.[4]

-

High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₉H₉N₂O₂ [M+H]⁺ 177.0659, found 177.0662.[4]

Method 2: Classical Cyclization from 2-Amino-6-methylbenzoic Acid and Urea

This traditional approach is a robust and economical method for the synthesis of quinazoline-2,4(1H,3H)-diones. It involves the thermal condensation of an anthranilic acid derivative with urea. 2-Amino-6-methylbenzoic acid is a readily available starting material.[5]

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the amino group of 2-amino-6-methylbenzoic acid on one of the carbonyl carbons of urea, leading to the elimination of ammonia. This is followed by an intramolecular cyclization via the attack of the newly formed amide nitrogen onto the carboxylic acid, with subsequent dehydration to form the quinazoline-2,4(1H,3H)-dione ring system.

Reaction Mechanism Diagram

Caption: Cyclization of 2-Amino-6-methylbenzoic Acid with Urea.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-6-methylbenzoic acid | ≥99% | Commercially Available |

| Urea | ACS Grade | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated | Commercially Available |

| Water (H₂O) | Deionized | In-house |

| Ethanol | 95% | Commercially Available |

Procedure

-

In a round-bottom flask, thoroughly mix 2-amino-6-methylbenzoic acid (10 mmol) and urea (30 mmol).

-

Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture in an oil bath at 180-190 °C for 4-6 hours. The mixture will melt and then solidify.

-

Monitor the reaction for the cessation of ammonia evolution.

-

Allow the reaction mixture to cool to room temperature.

-

Treat the solid residue with hot water and filter to remove any unreacted urea and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from ethanol or a suitable solvent to yield pure this compound.

Expected Results and Characterization

The characterization data for the product obtained via this method are expected to be identical to those listed in section 3.3. The yield for this classical method may be lower than the one-pot synthesis described in Method 1.

Safety and Handling Precautions

-

General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

-

Specific Hazards:

-

Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle with care.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme caution and ensure appropriate measures are in place for accidental spills.

-

Ammonia (evolved in Method 2): Toxic and corrosive gas. Ensure adequate ventilation.

-

Conclusion

This technical guide has detailed two reliable and effective methods for the synthesis of this compound. The DMAP-catalyzed one-pot synthesis from 2-amino-6-methylbenzamide offers a modern, high-yielding, and efficient route. The classical cyclization from 2-amino-6-methylbenzoic acid and urea provides a cost-effective alternative, albeit potentially with lower yields. The choice of synthetic strategy will be dictated by the specific requirements of the research or development project. The protocols and data presented herein provide a solid foundation for the successful synthesis and subsequent investigation of this important heterocyclic compound.

References

-

Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6538. [Link]

-

Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9775–9784. [Link]

-

Khan, I., & Ibrar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 524-547. [Link]

-

ResearchGate. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

-

El-Sayed, N. N. E., et al. (2015). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 7(10), 349-358. [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of 5-Methylquinazoline-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document moves beyond a simple recitation of spectral data, offering a field-proven framework for structural elucidation grounded in the principles of causality and experimental integrity. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage 1D and 2D NMR techniques for unambiguous molecular characterization. Protocols for sample preparation, data acquisition, and interpretation are detailed, supported by authoritative references and visual aids to ensure clarity and reproducibility.

Introduction: The Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][4][5] The introduction of substituents, such as a methyl group at the 5-position, modulates the molecule's electronic properties, solubility, and biological interactions. Accurate and unequivocal structural confirmation is therefore a critical first step in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[6] This guide will detail the logical workflow for characterizing this compound, from fundamental 1D proton (¹H) and carbon-13 (¹³C) NMR to advanced 2D correlation experiments.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with an understanding of the molecule's structure and the expected NMR environment of each nucleus.

Structure and Numbering:

Caption: IUPAC Numbering for this compound.

Key Structural Features Influencing NMR Spectra:

-

Aromatic System: The benzene ring protons (H-6, H-7, H-8) will appear in the characteristic aromatic region (typically δ 7.0-8.5 ppm).[7][8] Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing amide functionalities and the electron-donating methyl group.

-

Methyl Group: The protons of the 5-methyl group are aliphatic and will appear significantly upfield (typically δ 2.0-3.0 ppm).[8]

-

Amide Protons (N-H): The two N-H protons (at positions 1 and 3) are exchangeable. Their chemical shifts are highly dependent on solvent, concentration, and temperature, often appearing as broad singlets.[9][10] In a hydrogen-bonding solvent like DMSO-d₆, they are typically observed downfield (δ 10-12 ppm).[9][11]

-

Carbonyl Carbons (C=O): The two carbonyl carbons (C-2 and C-4) will be the most downfield signals in the ¹³C NMR spectrum (typically δ 150-165 ppm) due to the strong deshielding effect of the double-bonded oxygen.[12]

One-Dimensional (1D) NMR Characterization

The foundational analysis begins with acquiring standard ¹H and ¹³C NMR spectra. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its ability to solubilize the compound and slow down the exchange rate of N-H protons, making them observable.[13]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Causality |

|---|---|---|---|---|---|

| N1-H / N3-H | ~11.0 | Broad Singlet | - | 2H | Amide protons in a polar, H-bonding solvent are significantly deshielded.[9][14][15] Their signals often merge or appear as two distinct broad peaks. |

| H -7 | ~7.45 | Triplet | ~7.8 | 1H | This proton is coupled to both H-6 and H-8, resulting in a triplet (n+1 rule, where n=2).[14][16] It is in a standard aromatic environment. |

| H -8 | ~7.01 | Doublet | ~8.0 | 1H | Coupled only to H-7, resulting in a doublet. |

| H -6 | ~6.94 | Doublet | ~7.2 | 1H | Coupled only to H-7, resulting in a doublet. Its upfield shift relative to other aromatic protons is influenced by the ortho-methyl group.[17] |

| 5-CH₃ | ~2.65 | Singlet | - | 3H | Aliphatic methyl group attached to an aromatic ring.[14][15] No adjacent protons to couple with, hence it is a singlet.[8] |

Note: The exact chemical shifts and coupling constants are based on published data for this compound.[14][15]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale & Causality |

|---|---|---|

| C-4 | ~163.7 | Carbonyl carbon, highly deshielded by the adjacent oxygen and nitrogen atoms.[12][14][15] |

| C-2 | ~150.1 | Second carbonyl carbon, also strongly deshielded. |

| C-8a | ~142.2 | Quaternary aromatic carbon fused to the pyrimidine ring. |

| C-5 | ~141.0 | Quaternary aromatic carbon bearing the methyl group. |

| C-7 | ~133.8 | Aromatic CH carbon. Its chemical shift is influenced by the overall ring electronics. |

| C-8 | ~125.2 | Aromatic CH carbon. |

| C-4a | ~113.5 | Quaternary aromatic carbon at the ring junction. |

| C-6 | ~112.6 | Aromatic CH carbon, shielded by the ortho-methyl group. |

| 5-C H₃ | ~22.2 | Aliphatic methyl carbon, appearing in the typical upfield region.[14][15] |

Note: The exact chemical shifts are based on published data for this compound.[14][15]

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for creating a self-validating system of assignments, confirming connectivity and removing any ambiguity.[6][18][19]

The Logical Workflow for 2D NMR

Caption: Logical workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[20] It is invaluable for tracing out the spin systems within a molecule.

-

Expected Key Correlation: A strong cross-peak will be observed between H-7 (δ ~7.45 ppm) and both H-6 (δ ~6.94 ppm) and H-8 (δ ~7.01 ppm). This definitively confirms the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6][20] This is the most reliable way to assign protonated carbons.

-

Expected Key Correlations:

-

H-7 (δ ~7.45) will show a cross-peak to C-7 (δ ~133.8).

-

H-8 (δ ~7.01) will show a cross-peak to C-8 (δ ~125.2).

-

H-6 (δ ~6.94) will show a cross-peak to C-6 (δ ~112.6).

-

The methyl protons at δ ~2.65 will correlate to the methyl carbon at δ ~22.2.

-

-

Self-Validation: Quaternary carbons (C-2, C-4, C-4a, C-5, C-8a) and the N-H protons will be absent from the HSQC spectrum, which is a key diagnostic feature.[6]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), making it crucial for assigning quaternary carbons and piecing together the molecular fragments.[20]

-

Expected Key Correlations for Assigning Quaternary Carbons:

-

5-CH₃ protons (δ ~2.65): Will show correlations to C-5 (2-bond), C-4a (2-bond), and C-6 (3-bond). This is critical for confirming the position of the methyl group.

-

H-6 (δ ~6.94): Will show correlations to the quaternary carbons C-4a and C-5 .

-

H-8 (δ ~7.01): Will show a key correlation to the quaternary carbon C-4 .

-

N-H protons (δ ~11.0): May show weak correlations to the carbonyl carbons C-2 and C-4 , confirming their positions.

-

Experimental Protocols

Scientific integrity requires robust and reproducible experimental design.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent: Add approximately 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D).

-

Internal Standard: Add 1 µL of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[13][16]

-

Dissolution: Cap the tube and vortex gently until the solid is completely dissolved. Mild heating or sonication may be applied if necessary.

-

Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.[21]

Parameter Acquisition Workflow:

Caption: Standard workflow for NMR spectrometer setup.

Typical 1D Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

|---|---|---|

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Spectral Width | 16 ppm | 240 ppm |

| Acquisition Time | ~2.5 s | ~1.1 s |

| Relaxation Delay | 2.0 s | 2.0 s |

Typical 2D Parameters:

| Parameter | COSY | HSQC | HMBC |

|---|---|---|---|

| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |

| Number of Scans | 2-4 | 2-4 | 8-16 |

| F2 (¹H) Width | 12 ppm | 12 ppm | 12 ppm |

| F1 (¹H/¹³C) Width | 12 ppm | 180 ppm | 220 ppm |

| ¹J(CH) (HSQC) | - | 145 Hz | - |

| nJ(CH) (HMBC) | - | - | 8 Hz |

Conclusion

The structural elucidation of this compound is a clear demonstration of a systematic, multi-technique NMR approach. By integrating data from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, a self-validating and unambiguous assignment of every proton and carbon nucleus is achieved. This guide provides not only the expected spectral data but, more importantly, the causal reasoning behind the experimental choices and interpretation. Adherence to these principles and protocols ensures the generation of high-quality, trustworthy data essential for advancing research in drug discovery and development.

References

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5878–5897.

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

- Badran, N. M., Abd-Elgalil, F. A., Abdelhafez, M. B., Abdel-Monem, N., & Darweesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.

- Nale, D. B., Rana, S., Parida, K., & Bhanage, B. M. (2014). Electronic supplementary information: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society, 119(33), 8076–8082.

- Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574.

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- El-Faham, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(15), 5001.

- dos Santos, T., et al. (2025, August 1). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- The Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2022, August 3). (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ACS Publications. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Retrieved from [Link]

- Li, Y., et al. (2020).

- He, J., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

-

Semantic Scholar. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2022).

-

National Institutes of Health. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. thieme-connect.de [thieme-connect.de]

- 11. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. ulethbridge.ca [ulethbridge.ca]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. As a key scaffold in numerous biologically active molecules, a thorough understanding of its fundamental characteristics is paramount for successful drug discovery and development endeavors. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for in-house determination of these critical parameters.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The addition of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets and affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A precise characterization of the physicochemical properties of this compound is therefore a critical first step in harnessing its therapeutic potential.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is the bedrock upon which successful drug development is built. These parameters govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target.

Molecular Structure and Weight

The foundational properties of this compound are its molecular structure and weight, which are definitively established.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | [Calculated] |

| CAS Number | 52570-39-5 | [1] |

Expert Insight: The seemingly simple addition of a methyl group to the quinazoline-2,4(1H,3H)-dione core can have profound effects on its solid-state properties, such as crystal packing and melting point, as well as its lipophilicity, which in turn influences solubility and permeability.

Physical State and Melting Point

The melting point is a crucial indicator of a compound's purity and thermal stability.

| Property | Value | Source |

| Physical State | White solid | [2] |

| Melting Point | > 250 °C | [2] |

Expert Insight: A high melting point, such as that observed for this compound, often suggests a stable crystal lattice with strong intermolecular interactions. This can have implications for its dissolution rate and oral bioavailability.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Due to its heterocyclic nature and the presence of both hydrogen bond donors and acceptors, the solubility of this compound is expected to be highly dependent on the solvent system.

While experimental data for this compound is limited, data for the isomeric 7-Methylquinazoline-2,4(1H,3H)-dione suggests poor aqueous solubility.[3]

| Solvent | Solubility | Method |

| Water | Predicted to be poorly soluble. The isomer 7-Methylquinazoline-2,4(1H,3H)-dione is reported as "Practically insoluble (0.083 g/L) at 25 ºC".[3] | Calculated |

| Organic Solvents | Expected to have moderate solubility in polar aprotic solvents like DMSO and DMF. | - |

Expert Insight: The poor aqueous solubility is a common challenge for many drug candidates. The provided experimental protocol will enable researchers to quantitatively assess solubility in a range of pharmaceutically relevant solvents, guiding formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.

Acidity (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. The N-H protons in the quinazoline-2,4(1H,3H)-dione ring are weakly acidic.

| Property | Predicted Value (for parent compound) | Source |

| pKa | 11.12 ± 0.20 | [4] |

Expert Insight: The predicted pKa of the parent compound suggests that this compound will be predominantly in its neutral form at physiological pH. However, even minor shifts in pKa due to the methyl substituent can influence its behavior. The potentiometric titration protocol provided is the gold standard for obtaining an accurate, experimentally determined pKa.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key parameter in the "rule of five" for predicting drug-likeness. It influences a compound's ability to cross biological membranes.

| Property | Predicted Value |

| LogP | No experimental data found. Prediction is recommended. |

Expert Insight: The LogP value is a delicate balance. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The reverse-phase HPLC method is a reliable and high-throughput technique for the experimental determination of LogP.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be robust and provide accurate, reproducible data for the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Profiling

Sources

An In-Depth Technical Guide to 5-Methylquinazoline-2,4(1H,3H)-dione (CAS Number: 52999-73-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinedione Scaffold and the Significance of the 5-Methyl Derivative

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is of particular interest. This scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of its biological effects.

This technical guide focuses on a specific, yet fundamental, derivative: 5-Methylquinazoline-2,4(1H,3H)-dione. While extensive research has been conducted on various substituted quinazolinediones, the 5-methyl analog represents a foundational structure. Understanding its synthesis, properties, and potential biological activities provides a critical baseline for the development of more complex derivatives. This document serves as a comprehensive resource, consolidating available technical data and providing insights into its synthesis and potential applications in drug discovery, primarily by drawing logical parallels from closely related analogs within the quinazolinedione family.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its application in research and development, influencing factors such as solubility, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 52999-73-4 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | >250 °C | [3] |

| Canonical SMILES | CC1=CC=CC2=C1C(=O)NC(=O)N2 | N/A |

| InChI Key | YWYSXQZDJZJOKF-UHFFFAOYSA-N | N/A |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot, metal-free catalyzed reaction.[3] This method offers a straightforward approach with a high yield, making it suitable for laboratory-scale production.

One-Pot Synthesis from 2-Amino-6-methylbenzamide

A robust method for the synthesis of this compound involves the reaction of 2-amino-6-methylbenzamide with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This approach utilizes microwave-assisted heating to drive the reaction to completion.

Detailed Experimental Protocol

The following protocol is adapted from the literature for the synthesis of this compound.[3]

Materials:

-

2-Amino-6-methylbenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

10 mL sealed microwave reaction tube

Procedure:

-

To a 10 mL sealed microwave reaction tube, add 2-amino-6-methylbenzamide (1.0 mmol), di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol), and 4-dimethylaminopyridine (DMAP) (0.1 mmol).

-

Add acetonitrile (3 mL) to the tube.

-

Seal the tube and place it in a microwave reactor.

-

Heat the reaction mixture to 150 °C for 30 minutes under a power of 150 W and a pressure of 10 psi.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the resulting mixture to collect the solid precipitate.

-

Wash the collected solid with 3 mL of acetonitrile.

-

Dry the solid to obtain the final product, this compound.

Yield: 86%.[3]

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The melting point of the product should be greater than 250 °C.[3] Further characterization can be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the compound.

Postulated Pharmacological Profile and Mechanism of Action

While direct biological studies on this compound are not extensively reported in the available literature, the pharmacological profile of the broader quinazoline-2,4(1H,3H)-dione class of compounds is well-documented. It is plausible that the 5-methyl derivative shares some of these activities, serving as a scaffold for further drug design.

Potential as an Anticancer Agent

Numerous derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their antiproliferative activities.[4][5] These compounds have shown cytotoxicity against various cancer cell lines, including colon, breast, and liver cancer cells.[4][6]

Postulated Mechanism of Action: A key mechanism of action for many quinazoline-based anticancer agents is the inhibition of tyrosine kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met.[6][7] By binding to the ATP-binding site of these kinases, they block the signaling pathways responsible for cell proliferation, migration, and angiogenesis. It is hypothesized that this compound could act as a foundational pharmacophore for the design of such inhibitors.

Potential as an Antimicrobial Agent

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for its antibacterial properties.[2][8] Some derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria.[2]

Postulated Mechanism of Action: It has been suggested that quinazoline-2,4(1H,3H)-diones may act as inhibitors of dihydrofolate reductase (DHFR) and other enzymes involved in purine synthesis in microorganisms.[8] This disruption of essential metabolic pathways would lead to a bactericidal or bacteriostatic effect.

Generic Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard in vitro assays can be employed. The following are representative protocols that can be adapted for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of the compound on a cancer cell line.

Workflow:

Procedure:

-

Cell Culture: Culture a relevant human cancer cell line (e.g., HCT-116 for colon cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Applications in Drug Discovery

Given the established biological activities of the quinazoline-2,4(1H,3H)-dione scaffold, this compound holds potential as a valuable starting point for drug discovery programs.

-

Scaffold for Library Synthesis: Its straightforward synthesis makes it an ideal core structure for the creation of a diverse library of derivatives. Modifications at the N1 and N3 positions, as well as further substitutions on the benzene ring, could be systematically explored to optimize potency and selectivity for various biological targets.

-

Fragment-Based Drug Design: As a relatively small molecule, it can be used in fragment-based screening to identify initial hits against protein targets of interest. These fragments can then be grown or linked to develop more potent lead compounds.

-

Reference Compound: In studies involving more complex quinazolinedione derivatives, the 5-methyl analog can serve as a crucial reference compound to understand the contribution of various functional groups to the overall biological activity.

References

-

El-Sayed, N. F., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180802. [Link]

-

Gusakova, S. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(1), 136. [Link]

-

Hassan, A. A., et al. (2024). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 17(1), 107. [Link]

-

Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 123-145. [Link]

-

Hassan, A. A., et al. (2024). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]

-

Ben-Haroun, N., et al. (2025). dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead. F1000Research, 14, 1322. [Link]

-

Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9382. [Link]

-

Akgun, H., et al. (2016). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. [Link]

-

Bertino, J. R., et al. (1982). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Biochemical Pharmacology, 31(18), 2973-2975. [Link]

-

Singh, S., et al. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Xu, Z., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5087. [Link]

-

Nguyen, T. T. T., et al. (2019). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]

-

Wohlstadter, J. N., et al. (2017). Assay plates, reader systems and methods for luminescence test measurements. PubChem. [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

discovery and history of quinazoline-2,4-diones

An In-depth Technical Guide to the Discovery and History of Quinazoline-2,4-diones

Abstract

The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This guide traces the historical trajectory of this heterocyclic system, from the initial discovery of the parent quinazoline ring to the development of sophisticated synthetic methodologies for the 2,4-dione derivative. We will explore the evolution of synthetic strategies, from classical condensation reactions to modern catalytic one-pot procedures, providing expert insight into the causality behind these advancements. Furthermore, this document elucidates the pivotal transition from chemical curiosities to potent therapeutic agents, with a special focus on their role as PARP inhibitors in contemporary drug discovery. Detailed protocols, comparative data, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical entity.

The Genesis: From Aniline to a Fused Heterocycle

The story of quinazolines begins not with the dione, but with the fundamental bicyclic scaffold. The first foray into this chemical class was in 1869 by Peter Griess, who, through the reaction of cyanogen with anthranilic acid, unknowingly synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This initial product was referred to as "bicyanoamido benzoyl" for over a decade.[1] It was not until the early 20th century that the parent quinazoline was prepared and systematically named, with Gabriel devising a more effective synthesis in 1903.[1] This early work laid the chemical foundation upon which all subsequent discoveries, including that of the quinazoline-2,4-dione core, were built.

Caption: Key milestones in the discovery of the quinazoline scaffold.

The Emergence and Synthesis of the Quinazoline-2,4-dione Core

The quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea, represents a higher oxidation state of the quinazoline ring system. Its synthesis marked a significant step forward, creating a stable and versatile scaffold. The earliest and most direct methods were conceptually simple, reflecting the pragmatic chemistry of the era.

Classical Synthetic Approaches

The foundational methods for constructing the quinazoline-2,4-dione ring typically involve the cyclization of an anthranilic acid derivative, which provides the benzene ring and the nitrogen at position 1.

-

Fusion with Urea: The fusion of anthranilic acid with urea at high temperatures provides a direct, albeit often low-yielding, route to the core scaffold.[1] This method's simplicity is its main advantage, but the harsh conditions limit its applicability to substrates with sensitive functional groups.

-

Reaction with Isocyanates: A more controlled approach involves treating anthranilic acid or its esters with isocyanates or potassium cyanate.[2] This reaction proceeds through an intermediate N-carbamoyl anthranilic acid, which then undergoes cyclization. This method offers greater versatility and generally better yields than the urea fusion.

Caption: Workflow of the classical urea fusion synthesis method.

Modern Advancements in Synthesis

The drive for efficiency, milder reaction conditions, and broader substrate scope has led to the development of innovative synthetic protocols. A prime example is the one-pot synthesis utilizing di-tert-butyl dicarbonate ((Boc)₂O).

Insight from the Field: The transition from high-temperature fusions to catalyzed, room-temperature reactions represents a paradigm shift. The use of (Boc)₂O, commonly known as a protecting group reagent, as a carbonyl source is a clever application of reagent chemistry.[3] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) dramatically increases the reaction rate, allowing the synthesis to proceed smoothly at ambient temperatures.[3] This not only conserves energy but, more importantly, preserves thermally sensitive functional groups, vastly expanding the chemical space accessible for creating diverse derivative libraries. This method's high efficiency and compatibility with various substrates make it a preferred choice in modern medicinal chemistry.[3]

| Method | Starting Materials | Conditions | Key Advantages | Typical Yields |

| Urea Fusion | Anthranilic Acid, Urea | High Temp (>180°C) | Simplicity, Low Cost | Low to Moderate |

| Isocyanate Cyclization | Anthranilic Acid, KOCN | Heat in Solution | Better Control | Moderate to Good |

| DMAP/(Boc)₂O Method | 2-Aminobenzamides, (Boc)₂O | DMAP, Room Temp | Mild, High Yield, Broad Scope | Good to Excellent[3] |

Table 1: Comparison of key synthetic methodologies for quinazoline-2,4-diones.

Detailed Protocol: DMAP-Catalyzed One-Pot Synthesis

This protocol describes a self-validating system for the synthesis of 3-substituted quinazoline-2,4-diones from 2-aminobenzamides, showcasing a modern, efficient approach.[3]

Objective: To synthesize a 3-substituted quinazoline-2,4-dione via a metal-free, one-pot reaction at room temperature.

Materials:

-

Substituted 2-aminobenzamide (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.2 equiv)

-

Acetonitrile (CH₃CN) as solvent

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminobenzamide (1.0 equiv).

-

Solvent Addition: Add acetonitrile to dissolve the starting material (concentration typically 0.1-0.2 M).

-

Reagent Addition: Add DMAP (0.2 equiv) to the solution, followed by the slow addition of (Boc)₂O (2.0 equiv).

-

Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O to form a highly reactive intermediate. This intermediate then serves as an efficient carbonyl source for the cyclization reaction.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify the residue by column chromatography on silica gel or by recrystallization to afford the pure 3-substituted quinazoline-2,4-dione.

-

Self-Validation: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.[4]

-

The Biological Awakening: A Scaffold of Immense Potential

For much of their history, quinazoline-2,4-diones were primarily of academic interest. However, systematic screening and rational design unveiled their profound and diverse pharmacological activities. This scaffold is now recognized as a key pharmacophore, with derivatives exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[4]

The true potential of this scaffold in modern medicine was realized with the discovery of its ability to potently inhibit key enzymes involved in disease pathology. A prominent example is the inhibition of Poly (ADP-ribose) polymerase (PARP).

Case Study: Quinazoline-2,4-diones as PARP-1/2 Inhibitors

PARP-1 is a critical enzyme in the DNA damage repair pathway. In cancers with deficiencies in other repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to a synthetic lethality, selectively killing cancer cells. Several research groups have designed and synthesized novel quinazoline-2,4-dione derivatives as potent PARP-1 and PARP-2 inhibitors.[5][6]

These inhibitors typically feature the quinazoline-2,4-dione core, which anchors the molecule in the enzyme's active site, and a side chain designed to interact with specific sub-pockets, enhancing potency and selectivity.

| Compound ID | Target | IC₅₀ (nM) | Cytotoxicity (MX-1 cells) | Reference |

| Compound 10 | PARP-1 | < 10 nM (approx.) | IC₅₀ < 3.12 µM | [6] |

| Compound 11 | PARP-1 | < 10 nM (approx.) | IC₅₀ = 3.02 µM | [6] |

| Cpd36 | PARP-1 | 0.94 nM | Potent in vivo activity | [7] |

| Cpd36 | PARP-2 | 0.87 nM | Potent in vivo activity | [7] |

Table 2: Biological activity of selected quinazoline-2,4-dione-based PARP inhibitors.

Expert Insight: The development of these PARP inhibitors exemplifies a successful structure-based drug design campaign. Starting with the core scaffold, medicinal chemists systematically modify peripheral substituents to optimize interactions with the target enzyme. For instance, the introduction of moieties like a 3-amino pyrrolidine or a piperizinone can form key hydrogen bonds and van der Waals interactions within the PARP active site, leading to nanomolar inhibitory potency.[6][7][8] The co-crystal structure of compound 11 with PARP-1 confirmed its unique binding mode and provided a structural rationale for its high potency, guiding further optimization efforts.[6]

Caption: Logical workflow for developing quinazoline-2,4-dione drugs.

Conclusion and Future Outlook

The journey of quinazoline-2,4-diones from an obscure 19th-century synthesis to a privileged scaffold in 21st-century drug discovery is a testament to the enduring power of chemical synthesis and medicinal chemistry. The evolution of synthetic methods from harsh, high-temperature reactions to elegant, catalyzed one-pot procedures has been instrumental in unlocking the full potential of this core. The remarkable breadth of biological activities, highlighted by the success of PARP inhibitors, ensures that the quinazoline-2,4-dione scaffold will remain a focal point of research. Future efforts will likely concentrate on developing derivatives with enhanced selectivity for specific enzyme isoforms, exploring novel therapeutic applications, and designing multi-target agents to combat complex diseases like cancer and neurodegeneration.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. H. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available at SSRN 3824328. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZpJETzcly6P5dp_aJtCpBQUel34XlvFLsbSi2N453w2dfNYyNIdEoGmaoW5h5uKeTPNd0buCOudM5ICPDcqlGnJGm4xA9mINPaySu0xdTwqhgRhe_UgvIx0Lkc2r1HA5YDfQUGhhObBt32BI=]

- Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9383-9391. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkJuZmLmiU-iI0nJ7v60fpSHcqNLT6eBepX57nZUemfwv_ZxZyZK6mRvU16cLEt3heEeo-a1wU877fIM1-BIMN6yllP9nfuc4E1sHb-S1UGarwCzN90V_5_9ig_9rCKqB1vz8SjBmEJvn5Vo=]

- Zhou, D., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3349-3360. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgqGhTGy-7IJynHMOdvqF2T1CGP6vdOUDI_qBYeYVOlIjZnXJZkjlF5lWKiHl_DQnlgZJCV8gnDTvuGtE5WOP9E0rsbO4CS8QO32N9P0UFwBDaV8k1tZiTePxwZRMepqy2W3hcUYK_bQ8ZslcjneAfP2qvnqI8IQsEkGAO32eqAJgBdP4eYu7DWI8PAeD-JwJuLnZsKgR15ojIyi5GUUzRybC7KlOXoz_dHHDI2bPX9cFQgPWRJhUecnUmO9bLV000amoL11ZBmlYOKNAePuJgwhBMBz_0eIUQM92l2WbgMJOngyrYsicvk2I=]

- Zhou, D., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry, 16(18), 3349-3360. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzY12v57ylO8nSXEAD_t1gzoeV6Yq4lLpwfPugrWWv3MkEa37flpbW0fGNoJs9fVfsuThL2bwHn85y3YbRgO-ep4s16dwvmFmvTQlNSHEEXftIYqVUsfYaqQ5_Jj1mnGGcm8vKr7dlnYhTbF36sV2_IDDSZ0kWquCcdmpF]

- Khan, I., & Zaib, S. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2020. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm37MN1T-uAVY3S4pkhEmE3q8f3BA-soFfqYGHvYUGBbnKwLVsKKxkpUWF2eJ22OBrVIr8N5qFdAk215CEAB5kkQ8vwqDiKkF3nEeZr0huK61WjEK4XzCMO4AHyrXgwYTofBna1SMHGZmCPB4=]

- Wang, L., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry, 66(21), 14789-14811. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFoMGsew9Al9fYbz3w2qkHtuILQOlMqyxLphYH0B37t0CYdkdqGHO73C4GzPwepSAjZeFHyI2AQTj3zafZyLyC343juujrP1t3ABnjquigwxBZGn6aho97XX5LuQQhHanGrlGfU5Gktu7kxGqG45Y8]

- Wang, L., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(21), 14789-14811. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZDQ0JwydQ2zv6dJA5KVdnxmiEiAJ6vDKGnqUNyY2kfxgwFLDivm_4TeXwncOkRdKkjPZb2Xf5oc6oZplkJGus7vKGzT18qFp7XGFqNG3SpGXDKhCBdEpCyUbBvWlvDUDEv8g]

- Saleh, N. M., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj6NgTBYtPw1vptXbEmvEOtKidv_21wKBicUul3cCCyIH4Lbk6KVPAnubLxh4dsLLuMndRSOUfmWspizIlzTCk8g0c2_8CiXdXVK6dRe0Ih_GomNrh0L9R5ura8iYAoEZVMiVoM7Ud97SnPBlMFWP9fty7Xpz-ijcGcfS4osWbchwpL6sUTuSbOrnI5qE0d6upVGq1pSjTjSpxTy52mf5-xw0s4w==]

- Rasal, A. M., & Yadav, D. (2016). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe4DJIks64uY93T7W93ggHsQMp-n1ihLoZNmYT6IPp2R1-pO3hD7wv2BxzC-LW-BpMmVNJEYFK9jkb6179hXTKKhy2OT_PHt3q8RQYU8VyCbhp-uyHNtklC8YlVMO1aZ5Kv_VLJFfDIsdkngR-FiJzUVBNzLR_XMIgcce00I_Cs9_Y_r0jTVMMyWu9ef4-pVZNkSTvYJDtlzTL38_ln47lWOaxwycxo-gs4P1m2oGSAiwmVbKofMPs2A==]

- Kappe, C. O. (2000). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 5(1), 49-74. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbR7gDXpF7XAt5hPlDoOnRstXLFdGggGTnDGu89hFNMrgJtrs53Vu8AKhpp7neIDCEU24Sg-FJ59a4YIb73iWm-DtPgBSJOU9m8kOqdaEuCVNwRY6Qle4CkZGeWUhdbRYqxZvfKfxRxHxRwgU=]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

5-Methylquinazoline-2,4(1H,3H)-dione crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its remarkable versatility as a pharmacophore in medicinal chemistry. Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2] This structural motif serves as the foundation for numerous FDA-approved pharmaceuticals.[1] The introduction of substituents onto the core scaffold, such as the methyl group at the 5-position, allows for the fine-tuning of a compound's physicochemical and pharmacological profile.

A definitive understanding of the three-dimensional atomic arrangement of this compound is paramount. Crystal structure analysis via X-ray diffraction provides invaluable insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid-state architecture. This knowledge is not merely academic; it is a critical prerequisite for rational drug design, enabling the prediction of structure-activity relationships (SAR), the optimization of ligand-receptor binding, and the control of crucial pharmaceutical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystallographic analysis of this compound.

Part 1: Synthesis and Generation of Single Crystals

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

While several synthetic routes exist, a highly efficient and modern one-pot method has been developed that proceeds under metal-free conditions.[3] This approach offers excellent yield and is compatible with a variety of functional groups.

Protocol: DMAP-Catalyzed One-Pot Synthesis [3]

-

Reactant Preparation: To a solution of 2-amino-6-methylbenzamide (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL), add 4-dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (typically using a solvent system like Dichloromethane/Methanol) to afford this compound as a pure solid. The expected yield is high, often around 86%.[3]

Causality: The DMAP catalyst activates the (Boc)₂O, facilitating the initial acylation of the amino group. The subsequent intramolecular cyclization is a key step, where the Boc group acts as a precursor for the C2-carbonyl carbon of the quinazoline ring, making this a highly efficient and atom-economical process.[3]

Crystallization: The Art of Patience

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a perfectly ordered, three-dimensional lattice, free from significant defects. The slow evaporation technique is a robust and widely used method.[4]

Protocol: Crystallization by Slow Evaporation [4]

-

Solvent Selection: Choose a solvent in which this compound is moderately soluble. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an Ethanol/Water mixture are common starting points for this class of compounds.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This step is critical as dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4]

-

Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. Patience is key; do not disturb the growing crystals.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or loop.

Part 2: X-Ray Diffraction Analysis Workflow

X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.[5] For a novel compound like this, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard, as it provides a complete and unambiguous 3D structural model.[6]

Principles of X-ray Diffraction

When a beam of X-rays, with a wavelength similar to the spacing between atoms, is directed at a single crystal, the electrons of the atoms scatter the X-rays.[5] Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively and destructively. Constructive interference occurs only at specific angles, producing a unique diffraction pattern of spots. The geometric positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal.

Experimental Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined, and then a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector.

-

Data Reduction: The raw diffraction images are processed. The intensities of the reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a final reflection data file is generated.

-

Structure Solution: The "phase problem" is solved using computational methods (such as direct methods or Patterson functions) to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: A model of the molecule is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using software like CHECKCIF. The results are then prepared for publication in a standard format, the Crystallographic Information File (CIF).

Part 3: Structural Insights and Discussion

The crystallographic analysis of this compound reveals its precise molecular architecture and the non-covalent interactions that dictate its supramolecular assembly.

Crystallographic and Spectroscopic Data

The key data defining the compound and its crystal structure are summarized below. Spectroscopic data confirms the molecular identity, while the crystallographic parameters define the solid-state arrangement.

| Parameter | Value | Source/Method |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | - |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.06 (s, 1H), 11.01 (s, 1H), 7.45 (t, 1H), 7.02 (d, 1H), 6.94 (d, 1H), 2.65 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.7, 150.1, 142.2, 141.0, 133.8, 125.2, 113.5, 112.6, 22.2 | [3] |

| HRMS (ESI) | m/z calcd for [M+H]⁺ 177.0659, found 177.0662 | [3] |

| Crystal System | Monoclinic (Illustrative) | SC-XRD |

| Space Group | P 2₁/c (Illustrative) | SC-XRD |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) (Values are structure-specific) | SC-XRD |

| Volume (V) | (Value is structure-specific) ų | SC-XRD |

| Z (Molecules/unit cell) | 4 (Illustrative) | SC-XRD |

Note: Specific unit cell parameters and space group are determined for each unique crystal structure. The values for the crystal system and space group are illustrative based on common packing for similar quinazoline derivatives.[7]

Molecular Geometry

The quinazoline-2,4(1H,3H)-dione core is expected to be nearly planar, a characteristic feature of fused aromatic ring systems.[7][8] The C5-methyl group will lie in or very close to this plane. Bond lengths and angles within the heterocyclic ring will be consistent with standard values for similar structures, showing partial double-bond character in the urea-like N-C=O fragments. The two carbonyl groups (at C2 and C4) and the two nitrogen atoms (at N1 and N3) are the primary sites for intermolecular interactions.

Supramolecular Assembly: The Hydrogen-Bonding Network

In the solid state, organic molecules rarely exist in isolation. Their arrangement is governed by a hierarchy of intermolecular forces. For quinazolin-2,4(1H,3H)-diones, the most significant of these is hydrogen bonding. The N1-H and N3-H groups are excellent hydrogen bond donors, while the C2=O and C4=O carbonyl oxygens are strong acceptors.

This functionality typically leads to the formation of robust, centrosymmetric dimers through N-H···O hydrogen bonds.[9] These dimeric synthons are often the primary building blocks of the crystal lattice. These dimers can then be further linked into tapes, sheets, or a 3D network through other interactions, such as weaker C-H···O bonds or π–π stacking.[9] The presence of the methyl group at C5 may sterically influence which hydrogen bonding motifs are preferred and can affect the efficiency of π–π stacking between adjacent aromatic rings.

Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.

Part 4: Implications for Drug Discovery and Development

The precise structural data obtained from crystallographic analysis is foundational for advancing this compound as a potential drug candidate.

-

Structure-Activity Relationship (SAR): The 3D structure provides a definitive map of the molecule's shape and the spatial orientation of its functional groups. This allows medicinal chemists to understand how modifications, such as adding or moving substituents, might enhance binding to a biological target (e.g., an enzyme active site or a receptor). For example, knowing the location of hydrogen bond donors and acceptors is critical for designing analogues with improved potency and selectivity.[10]

-

Target-Based Drug Design: If the structure of the biological target is known, the crystal structure of the ligand can be used for in silico docking studies. This computational approach helps predict the binding mode and affinity of the ligand, guiding the design of new derivatives with optimized interactions.

-

Polymorphism and Formulation: Many organic molecules can crystallize in multiple different forms, known as polymorphs. Each polymorph is a distinct crystalline solid with the same chemical composition but different molecular packing. This can lead to significant differences in physical properties like melting point, solubility, and dissolution rate, which are critical for drug formulation and bioavailability. Powder X-ray Diffraction (PXRD) is a key technique used to screen for and characterize different polymorphic forms during drug development.[11][12]

-

Context of Biological Activity: The quinazoline-2,4(1H,3H)-dione scaffold has been successfully exploited to develop potent antibacterial agents, inhibitors of HCV NS5B polymerase, and anticancer agents.[10][13][14] A detailed structural understanding of derivatives like the 5-methyl compound provides a crucial piece of the puzzle in the ongoing effort to develop next-generation therapeutics based on this privileged scaffold.

Conclusion

The crystal structure analysis of this compound provides a fundamental understanding of its molecular and supramolecular properties. Through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, we can elucidate the precise three-dimensional architecture, including the dominant hydrogen-bonding networks and crystal packing motifs. This detailed structural knowledge is not an end in itself but a critical tool that empowers researchers in drug discovery and development. It forms the basis for rational molecular design, facilitates the interpretation of structure-activity relationships, and is indispensable for the control of solid-state properties essential for successful pharmaceutical formulation.

References

-

Al-Ostath, A., Abosheqer, A., & Al-Qawasmeh, R. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molekul. Available at: [Link]

-

Batra, S., & Kaskhedikar, S. G. (Year not available). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH National Library of Medicine. Available at: [Link]

-

Wang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

-

Al-Ostath, A., Abosheqer, A., & Al-Qawasmeh, R. A. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]

-

ResearchGate. (Year not available). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. Available at: [Link]

-

NIH National Library of Medicine. (Year not available). Quinazoline-2,4(1H,3H)-dione. Available at: [Link]

-